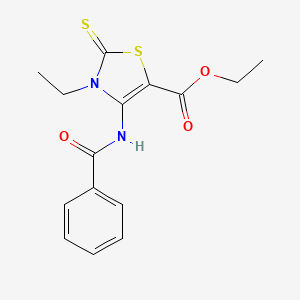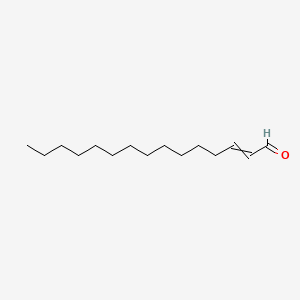![molecular formula C9H9NO3 B14165831 7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one CAS No. 1196156-60-1](/img/structure/B14165831.png)
7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one is a heterocyclic compound that features a pyran ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or receptor binding.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2H-pyrano[2,3-B]pyridin-4(3H)-one: Lacks the methoxy group, which may affect its reactivity and binding properties.
7-Hydroxy-2H-pyrano[2,3-B]pyridin-4(3H)-one: The hydroxyl group can participate in hydrogen bonding, potentially altering its biological activity.
7-Methyl-2H-pyrano[2,3-B]pyridin-4(3H)-one: The methyl group may influence the compound’s lipophilicity and membrane permeability.
Uniqueness
7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This functional group can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
1196156-60-1 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
7-methoxy-2,3-dihydropyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H9NO3/c1-12-8-3-2-6-7(11)4-5-13-9(6)10-8/h2-3H,4-5H2,1H3 |
Clave InChI |
OPDJRLICXQZNDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)C(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)


![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)


![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
